N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxyphenyl, thiophene, pyrazole, triazole, and nitrobenzamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the methoxyphenyl and thiophene groups allows for oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens or nitrating agents.
Scientific Research Applications
N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE include other triazole and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct biological and chemical activities.
Properties
Molecular Formula |
C33H29N7O5S2 |
---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C33H29N7O5S2/c1-21-25(10-6-11-27(21)40(43)44)32(42)34-19-30-35-36-33(38(30)23-8-4-3-5-9-23)47-20-31(41)39-28(22-13-15-24(45-2)16-14-22)18-26(37-39)29-12-7-17-46-29/h3-17,28H,18-20H2,1-2H3,(H,34,42) |
InChI Key |
SVAJNYSEVAGJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.